molecular formula C13H20N2 B2701589 1-ethyl-N-phenylpiperidin-4-amine CAS No. 229479-52-1

1-ethyl-N-phenylpiperidin-4-amine

Cat. No. B2701589
M. Wt: 204.317
InChI Key: QJCRLBNVZQALIZ-UHFFFAOYSA-N
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Description

1-ethyl-N-phenylpiperidin-4-amine is a chemical compound with the CAS Number: 229479-52-1 . It has a molecular weight of 204.32 and is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for 1-ethyl-N-phenylpiperidin-4-amine is 1S/C13H20N2/c1-2-15-10-8-13 (9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-ethyl-N-phenylpiperidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 204.32 .

Scientific Research Applications

Polymer Science and DNA Delivery

One significant application of compounds related to 1-ethyl-N-phenylpiperidin-4-amine is in the development of degradable poly(β-amino esters) for potential use in DNA delivery systems. Lynn and Langer (2000) synthesized a series of poly(β-aminoesters) through a polymerization process that resulted in non-cytotoxic polymers. These polymers showed promise for use as synthetic transfection vectors, highlighting their potential in gene therapy and biomedical research (Lynn & Langer, 2000).

Organic Synthesis and Catalysis

In organic synthesis, the amine functionality of 1-ethyl-N-phenylpiperidin-4-amine offers unique reactivity for constructing complex molecules. For example, Cammenberg, Hult, and Park (2006) demonstrated the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, a process relevant for preparing enantiopure amines, which are crucial in pharmaceutical synthesis (Cammenberg, Hult, & Park, 2006).

Material Chemistry and Fluorescence Studies

The chemical structure of 1-ethyl-N-phenylpiperidin-4-amine allows for modifications that lead to materials with unique optical properties. Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, revealing the potential of these compounds in developing fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).

Catalysis and Polymer Stabilization

Auer, Nicolas, Vesterinen, Luttikhedde, and Wilén (2004) described a facile synthetic route to polymerizable hindered amine light stabilizers, which are essential for improving the longevity and performance of polymers exposed to environmental factors. This work underscores the role of amines in developing advanced materials with enhanced stability (Auer et al., 2004).

Electrochemistry and Surface Modification

Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media. Their research into the formation of organic layers attached to electrode surfaces provides insights into the development of new materials for electronic and sensor applications (Ghilane et al., 2010).

Safety And Hazards

The safety information for 1-ethyl-N-phenylpiperidin-4-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethyl-N-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCRLBNVZQALIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-phenylpiperidin-4-amine

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